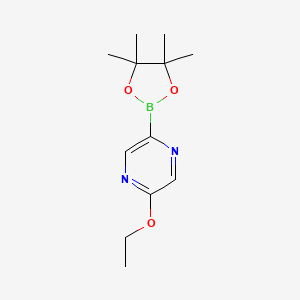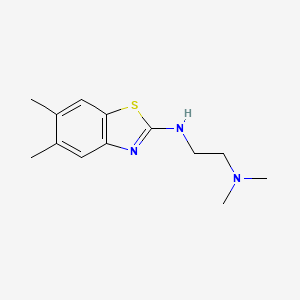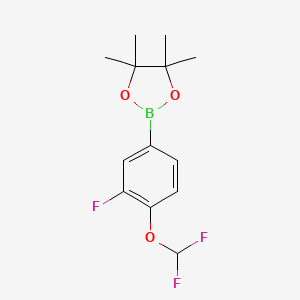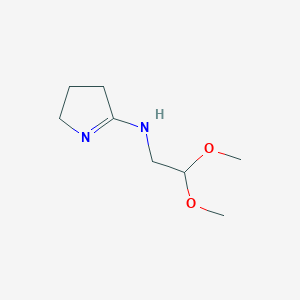![molecular formula C12H14ClN3 B1420116 1-[1-(4-氯苯基)-5-甲基-1H-吡唑-4-基]乙基胺 CAS No. 1152950-12-3](/img/structure/B1420116.png)
1-[1-(4-氯苯基)-5-甲基-1H-吡唑-4-基]乙基胺
描述
科学研究应用
代谢研究
对相关化合物的研究突显了各种生物体内氯苯化合物的复杂代谢途径。例如,研究已经着重于了解不同物种(包括仓鼠和小鼠)中化合物如1,1,1-三氯-2,2-双(对氯苯基)乙烷(DDT)及其代谢物的代谢过程。这些研究提供了有关形成的代谢物和代谢处置的见解,揭示了这类化合物在生物系统中的处理方式,这对于理解1-[1-(4-氯苯基)-5-甲基-1H-吡唑-4-基]乙基胺的代谢可能具有相关性(Gold & Brunk, 1983)。
放射合成和成像研究
结构类似于1-[1-(4-氯苯基)-5-甲基-1H-吡唑-4-基]乙基胺的化合物已被用于成像研究,例如开发正电子发射断层扫描(PET)的放射标记衍生物。这种方法旨在在活体中映射特定酶或受体,为医学诊断和研究提供宝贵信息。然而,非特异性结合等挑战可能影响这些化合物作为成像剂的有效性(Fujisaki et al., 2005)。
内分泌干扰和环境影响
研究表明,某些氯苯化合物可以作为内分泌干扰物质,影响人类和野生动物。这些化合物可以生物富集并与核受体相互作用,影响生殖和免疫系统。了解这些机制对于评估这类化合物对环境和健康的影响至关重要(Burgos-Aceves et al., 2021)。
安全和危害
作用机制
Target of Action
The compound is a chiral amine . Chiral amines are often used in the preparation of various pharmaceuticals and can interact with a variety of biological targets.
Mode of Action
Chiral amines often interact with their targets through various types of chemical bonds, leading to changes in the target’s function .
Biochemical Pathways
Chiral amines can be involved in a variety of biochemical processes, depending on their specific targets .
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability and therapeutic effects .
Result of Action
These effects would depend on the compound’s specific targets and mode of action .
生化分析
Biochemical Properties
1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with penicillin acylase from Alcaligenes faecalis, which is involved in enantioselective acylation in aqueous medium . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential alterations in cell viability and function over extended periods.
Dosage Effects in Animal Models
The effects of 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity or improved metabolic function. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures or disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it has been shown to affect the activity of enzymes involved in the breakdown and synthesis of various metabolites . These interactions can lead to changes in metabolic flux and alterations in metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and overall effectiveness.
Subcellular Localization
1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell.
属性
IUPAC Name |
1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8(14)12-7-15-16(9(12)2)11-5-3-10(13)4-6-11/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBPYHLNSBNFCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B1420038.png)
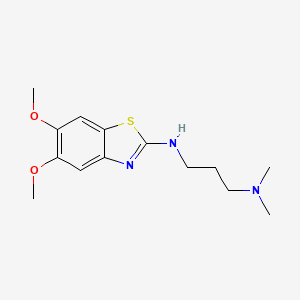
![4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1420040.png)

![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1420045.png)
